molecular formula C6H11NO B3269866 4-Hydroxyhexanenitrile CAS No. 51827-43-1

4-Hydroxyhexanenitrile

Cat. No.: B3269866
CAS No.: 51827-43-1
M. Wt: 113.16 g/mol
InChI Key: LBIZNKINTCCMEK-UHFFFAOYSA-N
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Description

4-Hydroxyhexanenitrile (CAS 51827-43-1) is a nitrile and alcohol-functionalized organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a valuable intermediate in chemical synthesis and materials science research. Recent studies highlight its role as a precursor in novel, sustainable pathways for producing industrially critical diamines, such as Hexamethylenediamine (HMDA) . HMDA is an essential monomer for the production of polyamides like nylon-66 . In this context, this compound can be efficiently oxidized to 5-cyanopentanal, which subsequently undergoes reductive amination to form HMDA . This makes it a compound of significant interest for developing greener alternatives to petroleum-based chemical processes. As a bifunctional molecule, it offers researchers a versatile building block for further chemical modifications and explorations. This product is intended for laboratory and research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyhexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(8)4-3-5-7/h6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZNKINTCCMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444236
Record name 4-hydroxyhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51827-43-1
Record name 4-hydroxyhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxyhexanenitrile

Chemoenzymatic Synthesis Strategies

Chemoenzymatic routes to chiral 4-hydroxyhexanenitrile offer sustainable and efficient alternatives to traditional chemical synthesis. By combining the selectivity of biocatalysts with chemical transformations, these strategies provide access to optically pure isomers.

Enantioselective Reduction of Oxo-Hexanenitrile Precursors

A primary strategy for the synthesis of enantiomerically pure hydroxy nitriles involves the asymmetric reduction of a prochiral ketone. This transformation is effectively catalyzed by microbial reductases, which can deliver high yields and excellent enantioselectivity.

The yeast Pichia methanolica has been successfully employed in the stereoselective reduction of oxo-hexanenitriles. In a study on the synthesis of the structurally similar 5-(S)-hydroxyhexanenitrile, Pichia methanolica (SC 16116) was used to reduce 5-oxohexanenitrile (B84432). This biocatalytic reduction yielded the corresponding (S)-alcohol with a high yield of 80-90% and an impressive enantiomeric excess (e.e.) of over 95%. nih.gov This demonstrates the potential of Pichia methanolica as a highly effective biocatalyst for producing chiral hydroxy nitriles.

Table 1: Microbial Reduction of 5-Oxohexanenitrile by Pichia methanolica

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (e.e.) (%)
5-OxohexanenitrilePichia methanolica (SC 16116)5-(S)-Hydroxyhexanenitrile80-90>95

Biocatalytic reductions catalyzed by oxidoreductases are dependent on nicotinamide (B372718) cofactors such as NAD(P)H. acs.orgscielo.br These cofactors are expensive and must be used in stoichiometric amounts if not regenerated. acs.orgscielo.br To make these processes economically viable, in situ cofactor regeneration systems are essential. acs.orgscielo.br These systems can be enzyme-based, employing a secondary enzyme and a sacrificial substrate to recycle the cofactor, or whole-cell based, where the microorganism's metabolic machinery regenerates the cofactor. acs.org In the case of reductions using whole-cell biocatalysts like Pichia methanolica, the yeast's own metabolic pathways are harnessed for cofactor regeneration, providing a cost-effective solution. nih.gov

Enzymatic Kinetic Resolution via Ester Hydrolysis

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of a chiral catalyst, such as a lipase (B570770), with the two enantiomers of a substrate.

Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of esters. In the context of hydroxy nitriles, a racemic mixture of the corresponding ester can be subjected to lipase-catalyzed hydrolysis. One enantiomer of the ester is preferentially hydrolyzed to the alcohol, leaving the unreacted ester enriched in the other enantiomer. For the synthesis of 5-(S)-hydroxyhexanenitrile, the enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile was investigated. The lipase was found to selectively hydrolyze the (R)-isomer, resulting in the formation of 5-(R)-hydroxyhexanenitrile and leaving the desired 5-(S)-acetoxyhexanenitrile with a 42% yield (approaching the theoretical maximum of 50%) and an excellent enantiomeric excess of over 99%. nih.gov

Table 2: Lipase-Catalyzed Hydrolysis of Racemic 5-Acetoxyhexanenitrile

SubstrateProductsYield of (S)-ester (%)e.e. of (S)-ester (%)
Racemic 5-acetoxyhexanenitrile5-(R)-hydroxyhexanenitrile and 5-(S)-acetoxyhexanenitrile42>99

Enzymatic Resolution by Succinylation

An alternative enzymatic resolution strategy involves the acylation of the alcohol with a succinyl group. This method can also exhibit high enantioselectivity, providing another route to the desired chiral hydroxy nitrile. In the resolution of racemic 5-hydroxyhexanenitrile, enzymatic succinylation was employed. This process led to the formation of (R)-5-hydroxyhexanenitrile hemisuccinate, leaving the unreacted (S)-5-hydroxyhexanenitrile. The desired (S)-alcohol was obtained with a 34% yield and an outstanding enantiomeric excess of over 99%. nih.gov

Table 3: Enzymatic Resolution of Racemic 5-Hydroxyhexanenitrile by Succinylation

SubstrateProductsYield of (S)-alcohol (%)e.e. of (S)-alcohol (%)
Racemic 5-hydroxyhexanenitrile(R)-5-hydroxyhexanenitrile hemisuccinate and (S)-5-hydroxyhexanenitrile34>99
Immobilized Lipase-Mediated Processes

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases, in particular, have demonstrated significant utility in the kinetic resolution of racemic mixtures, including those of hydroxynitriles. While the direct lipase-catalyzed synthesis of this compound from a corresponding precursor has not been extensively documented, the principles of enzymatic kinetic resolution are highly applicable for obtaining enantiomerically enriched this compound.

Kinetic resolution of a racemic mixture of this compound can be efficiently achieved through lipase-catalyzed transesterification. researchgate.netubbcluj.roresearchgate.net In this process, an immobilized lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

The general reaction is as follows: (rac)-4-Hydroxyhexanenitrile + Acyl Donor --(Immobilized Lipase)--> (R)-4-Acyloxyhexanenitrile + (S)-4-Hydroxyhexanenitrile (or vice versa)

The choice of acyl donor and solvent is crucial for achieving high enantioselectivity and conversion. Vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the reaction, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. The use of immobilized enzymes simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused. nih.govnih.gov

Table 1: Factors Influencing Immobilized Lipase-Mediated Kinetic Resolution

ParameterEffect on ResolutionTypical Conditions
Enzyme Source Determines enantioselectivity (E-value)Candida antarctica Lipase B (Novozym 435), Pseudomonas fluorescens Lipase
Acyl Donor Influences reaction rate and irreversibilityVinyl acetate, Isopropenyl acetate, Ethyl acetate
Solvent Affects enzyme activity and stabilityHexane, Toluene, Tetrahydrofuran (THF)
Temperature Impacts reaction rate and enzyme stability25-50 °C

Conventional Chemical Synthesis Routes

Hydroboration-oxidation is a powerful two-step reaction sequence in organic synthesis that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. ubbcluj.romasterorganicchemistry.comwikipedia.org This methodology can be effectively applied to the synthesis of this compound from an appropriate unsaturated nitrile precursor, such as hex-2-enenitrile or hex-3-enenitrile.

The reaction proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the carbon-carbon double bond of the unsaturated nitrile. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in the presence of a base yields the corresponding alcohol. researchgate.netnih.gov

When applied to an α,β-unsaturated nitrile like hex-2-enenitrile, the hydroboration is expected to occur at the γ-position due to electronic effects, potentially leading to the desired this compound after oxidation. For a β,γ-unsaturated nitrile like hex-3-enenitrile, the hydroboration would proceed on the double bond, with the boron adding to the C-3 position, which upon oxidation would also yield this compound.

Reaction Scheme: CH₃CH₂CH=CHCH₂CN (hex-3-enenitrile) + BH₃·THF → Intermediate Organoborane Intermediate Organoborane + H₂O₂, NaOH → CH₃CH₂CH(OH)CH₂CH₂CN (this compound)

Table 2: Key Features of Hydroboration-Oxidation for Hydroxynitrile Synthesis

FeatureDescription
Regioselectivity Anti-Markovnikov addition of the hydroxyl group.
Stereoselectivity Syn-addition of the H and OH groups across the double bond.
Reagents Borane (BH₃·THF, B₂H₆), 9-BBN; Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH).
Precursors Unsaturated nitriles (e.g., hex-2-enenitrile, hex-3-enenitrile).

The nucleophilic ring-opening of epoxides (oxiranes) provides a direct and efficient route to β-hydroxynitriles. researchgate.netresearchgate.netyoutube.com The synthesis of this compound can be achieved by reacting 2-ethyloxirane with a lithiated nitrile, typically lithiated acetonitrile (B52724).

In this reaction, acetonitrile is first deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate the corresponding carbanion (lithiated acetonitrile). This potent nucleophile then attacks one of the carbon atoms of the epoxide ring. The attack generally occurs at the less sterically hindered carbon atom, leading to the regioselective opening of the epoxide. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound.

Reaction Scheme: CH₃CN + n-BuLi → Li⁺⁻CH₂CN 2-Ethyloxirane + Li⁺⁻CH₂CN → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → CH₃CH₂CH(OH)CH₂CH₂CN (this compound)

Table 3: Parameters for the Synthesis of Hydroxynitriles from Oxiranes

ParameterDescriptionTypical Conditions
Oxirane The electrophilic substrate.2-Ethyloxirane
Nitrile The nucleophilic precursor.Acetonitrile
Base For deprotonation of the nitrile.n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA)
Solvent Aprotic, non-reactive solvent.Tetrahydrofuran (THF), Diethyl ether
Temperature Low temperature to control reactivity.-78 °C to room temperature

A more advanced and selective method for the synthesis of hydroxynitriles involves the oxidative conversion of primary amino alcohols. This transformation can be achieved using hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), in the presence of molecular iodine. thieme-connect.de This method is particularly noteworthy for its ability to selectively oxidize a primary amine to a nitrile in the presence of a hydroxyl group within the same molecule.

The combination of IBX and molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 65 °C) has been shown to be effective for the conversion of primary amines to nitriles. thieme-connect.de When applied to an amino alcohol such as 4-aminohexan-1-ol, this system can selectively oxidize the amino group to a nitrile while leaving the primary alcohol functionality intact, thus producing this compound.

The reaction is generally high-yielding and offers a significant advantage in terms of chemoselectivity over other oxidation methods that might affect the alcohol group.

Reaction Scheme: HO-(CH₂)₃-CH(NH₂)-CH₂CH₃ (4-aminohexan-1-ol) + IBX/I₂ in DMSO → HO-(CH₂)₃-CN + other products

Table 4: Reagents and Conditions for Oxidative Conversion of Amino Alcohols

ComponentRoleTypical Reagents/Conditions
Substrate Primary amino alcohol4-Aminohexan-1-ol
Oxidizing System Primary oxidant and co-oxidanto-Iodoxybenzoic acid (IBX) / Molecular Iodine (I₂)
Solvent Polar aprotic solventDimethyl sulfoxide (DMSO)
Temperature To facilitate the reaction~65 °C

The precise mechanism of the IBX/iodine-mediated oxidation of primary amines to nitriles is complex. It is proposed that IBX acts as the primary oxidant to generate an intermediate imine from the primary amine. thieme-connect.dechem-station.comguidechem.com The molecular iodine likely plays a role in facilitating the subsequent oxidation of the imine to the nitrile.

The selectivity for the amine oxidation over the alcohol oxidation can be attributed to the specific reactivity of the IBX reagent system under the given conditions. The presence of the amino group directs the oxidation, and the reaction conditions are controlled to prevent the oxidation of the alcohol functionality. The mechanism of IBX oxidation of alcohols typically involves the formation of a hypervalent iodine ester followed by elimination, a pathway that may be less favorable for the amino group under these specific conditions, especially in the presence of iodine. chem-station.comthieme-connect.de The reaction proceeds through a series of oxidation steps, ultimately leading to the formation of the nitrile group with the elimination of water.

Oxidative Conversion of Amino Alcohols to Hydroxynitriles

Stereoselective Synthesis and Enantiomeric Control

The creation of a specific stereoisomer of this compound requires precise control over the formation of the chiral center at the C-4 position. Modern synthetic strategies predominantly employ biocatalytic methods, which are renowned for their high selectivity and environmentally benign reaction conditions. These approaches can be broadly categorized into two main strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture of the alcohol.

Access to Specific Enantiomers (e.g., (S)-4-Hydroxyhexanenitrile)

The synthesis of a particular enantiomer, such as (S)-4-hydroxyhexanenitrile, is most directly achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-oxohexanenitrile (B13115402). This transformation is effectively catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govnih.govfrontiersin.orgresearchgate.nettudelft.nl These enzymes, often utilized as whole-cell biocatalysts or as isolated enzymes, exhibit remarkable enantioselectivity, facilitating the transfer of a hydride from a cofactor (typically NADH or NADPH) to one face of the carbonyl group.

The stereochemical outcome of the reduction is dictated by the specific enzyme used. Many commercially available ADHs follow Prelog's rule, which predicts the formation of the (S)-alcohol. By selecting an appropriate ADH with a known stereopreference, chemists can reliably access the desired (S)-enantiomer of this compound with high optical purity. While specific data for the reduction of 4-oxohexanenitrile is not extensively reported, analogous reductions of other oxo-nitriles have demonstrated the feasibility of this approach, often achieving high yields and excellent enantiomeric excess.

Another powerful technique for accessing specific enantiomers is the kinetic resolution of racemic this compound. This method relies on the use of enzymes, typically lipases, that can differentiate between the two enantiomers of the racemic alcohol. nih.govnih.govubbcluj.ro In a common application, a lipase is used to catalyze the acylation of the racemic alcohol with an acyl donor. Due to the enzyme's stereopreference, one enantiomer is acylated at a much faster rate than the other.

For instance, if a lipase selectively acylates the (R)-enantiomer, the reaction mixture will become enriched in the unreacted (S)-4-hydroxyhexanenitrile. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the acylated (R)-enantiomer from the desired, unreacted (S)-enantiomer, both in high enantiomeric purity. The choice of lipase and reaction conditions, such as the solvent and acyl donor, is crucial for achieving high enantioselectivity.

Control of Enantiomeric Excess and Diastereoselectivity

The primary measure of success in stereoselective synthesis is the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. In both asymmetric reduction and kinetic resolution, achieving high ee is paramount. For biocatalytic reductions, the inherent selectivity of the chosen ADH is the key determinant of the final ee. Screening a library of different ADHs is a common strategy to identify the optimal catalyst for a specific substrate, maximizing the enantiomeric excess of the product.

In kinetic resolutions, the enantiomeric excess of both the unreacted starting material and the product is dependent on the extent of the reaction. The selectivity of the enzyme is often expressed as the enantiomeric ratio (E), which is a measure of the relative rates of reaction for the two enantiomers. A high E-value is indicative of a highly selective enzyme, which is capable of producing products and unreacted starting material with high ee.

While this compound itself possesses only one stereocenter, the principles of stereocontrol extend to the synthesis of its derivatives that may contain additional chiral centers. In such cases, diastereoselectivity becomes a critical consideration. Diastereomers are stereoisomers that are not mirror images of each other and often exhibit different physical and biological properties.

The control of diastereoselectivity in the synthesis of substituted this compound derivatives can be achieved through various strategies. For instance, if a substrate already contains a chiral center, a subsequent stereoselective reaction at a different position can be influenced by the existing stereochemistry, a phenomenon known as substrate-controlled diastereoselection. Alternatively, the use of a chiral catalyst or reagent can impose its own stereochemical preference, overriding the influence of the substrate's chirality. This is known as reagent-controlled diastereoselection. The synthesis of γ-functionalized α,β-unsaturated nitriles from enantioenriched cyanohydrins has demonstrated the potential to achieve high diastereoselectivity (up to 98% dr) through catalyst-controlled nucleophilic substitution reactions. nih.gov

The following interactive data tables summarize the key aspects of the methodologies discussed:

Table 1: Methodologies for Accessing (S)-4-Hydroxyhexanenitrile

MethodologyKey PrincipleTypical Reagents/CatalystsExpected Outcome
Asymmetric ReductionEnantioselective reduction of 4-oxohexanenitrile.Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs), Cofactors (NADH/NADPH).High yield of (S)-4-hydroxyhexanenitrile with high enantiomeric excess.
Kinetic ResolutionEnantioselective acylation of racemic this compound.Lipases (e.g., from Candida antarctica), Acyl donors (e.g., vinyl acetate).Separation of enantiomers, yielding unreacted (S)-4-hydroxyhexanenitrile with high enantiomeric excess.

Table 2: Factors Influencing Stereochemical Control

Stereochemical AspectControlling FactorsDesired Outcome
Enantiomeric Excess (ee)Asymmetric Reduction: Inherent selectivity of the chosen ADH/KRED. Kinetic Resolution: Enantioselectivity (E-value) of the lipase and reaction conversion.High ee (>95%) for the desired enantiomer.
Diastereoselectivity (dr)Substrate's existing stereochemistry (substrate control), Chiral catalyst or reagent (reagent control), Reaction conditions (solvent, temperature).High dr for the desired diastereomer in derivatives of this compound.

Chemical Reactivity and Derivatization of 4 Hydroxyhexanenitrile

Enzymatic Transformations of 4-Hydroxyhexanenitrile and Related Substrates

The strategic placement of the hydroxyl and nitrile functionalities in this compound opens avenues for various biocatalytic transformations. Enzymes such as hydroxynitrile lyases, nitrilases, and esterases can potentially act on this substrate or its derivatives, offering pathways to chiral molecules and other valuable chemical intermediates.

Hydroxynitrile Lyase-Catalyzed Reactions

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the reversible cleavage of cyanohydrins to a carbonyl compound and hydrogen cyanide. While direct studies on the interaction of HNLs with this compound are not extensively documented, the general mechanisms and substrate specificities of these enzymes provide insights into potential reactions.

The cleavage of a cyanohydrin by a hydroxynitrile lyase is a well-studied process. In the case of α-hydroxynitriles, the reaction proceeds through a general acid/base catalysis mechanism. The enzyme's active site facilitates the deprotonation of the hydroxyl group, leading to the collapse of the resulting alkoxide and the elimination of a cyanide ion. This is followed by the protonation of the cyanide to form hydrogen cyanide and the release of the corresponding aldehyde or ketone.

It is important to note that this compound is a γ-hydroxynitrile, and the direct cleavage of the C-C bond adjacent to the nitrile group by a typical HNL is not the expected reaction. Instead, HNLs would be more relevant in the synthesis or cleavage of a cyanohydrin formed at a different position, or if the enzyme exhibits promiscuous activity.

Hydroxynitrile lyases exhibit a range of substrate specificities. Some HNLs are highly specific for aromatic cyanohydrins, while others readily accept aliphatic substrates. For instance, HNLs from the Rosaceae family are generally specific for aromatic cyanohydrins, whereas those from Manihot esculenta (cassava) and Hevea brasiliensis (rubber tree) can process a broader range of aliphatic cyanohydrins.

Enzyme promiscuity, the ability of an enzyme to catalyze a reaction different from its primary physiological role, is a known phenomenon among HNLs. Some HNLs have been shown to exhibit esterase activity, and conversely, some esterases can catalyze the cleavage of cyanohydrins. For example, studies on ancestral esterases have demonstrated their ability to cleave 2-hydroxyhexanenitrile, a structural isomer of this compound. This suggests that a promiscuous HNL or esterase could potentially act on this compound or its derivatives, although specific examples are not readily found in the current literature.

Nitrilase-Catalyzed Hydrolysis

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849). This transformation is of significant interest in organic synthesis as it often proceeds under mild conditions and can exhibit high chemo- and enantioselectivity.

While specific studies on the nitrilase-catalyzed hydrolysis of this compound are limited, the broader activity of nitrilases on various aliphatic and aromatic nitriles, including those containing hydroxyl groups, has been established. The presence of the hydroxyl group in the substrate can influence the enzyme's activity and selectivity. For instance, certain nitrilases have been successfully employed in the hydrolysis of α-hydroxynitriles to produce valuable α-hydroxy acids. The reaction proceeds via nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon, followed by hydrolysis of the thioimidate intermediate.

The successful application of a nitrilase to this compound would yield 4-hydroxyhexanoic acid, a potentially valuable chemical intermediate. The selection of a suitable nitrilase with activity towards mid-chain hydroxylated aliphatic nitriles would be crucial for such a transformation.

Non-Enzymatic Reaction Pathways

The functional groups of this compound also allow for a range of non-enzymatic chemical transformations, providing routes to various derivatives.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, followed by nucleophilic attack by water, eventually leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt, which can be protonated to yield the carboxylic acid.

The nitrile group can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This reaction provides a pathway to 4-hydroxyhexylamine.

The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to a ketone (4-oxohexanenitrile) using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. Dehydration of the alcohol could potentially lead to the formation of an unsaturated nitrile, though this would depend on the reaction conditions and the stability of the resulting alkene.

Reductive Amination and Amine Derivatization

Reductive amination of nitriles is a powerful method for forming new carbon-nitrogen bonds, leading to the synthesis of secondary amines. This transformation can be achieved through a one-pot reaction where a nitrile is reacted with a primary amine in the presence of a reducing agent and a suitable catalyst. For this compound, this process would involve the in-situ formation of an intermediate that is subsequently reduced to the corresponding secondary amine, thereby incorporating a new alkyl or aryl group onto the nitrogen atom. Heterogeneous copper catalysts have been shown to promote the reductive amination of aryl nitriles in an aqueous medium using amine boranes as the hydrogen source. bath.ac.ukresearchgate.net Similarly, platinum-on-carbon (Pt/C) catalysts have been used for the direct reductive amination of nitriles with primary amines using molecular hydrogen as a clean reducing agent. rsc.org

Catalytic Hydrogenation of Nitriles to Primary Amines

The catalytic hydrogenation of the nitrile group is a fundamental method for producing primary amines. bme.hu This reaction is one of the most industrially significant methods for amine synthesis due to its efficiency and the availability of starting materials. nih.gov The process involves treating the nitrile with hydrogen gas under pressure in the presence of a heterogeneous catalyst. For this compound, this reaction transforms the cyano group into a primary aminomethyl group, yielding 5-aminohexan-2-ol, while preserving the hydroxyl functionality.

The reaction typically proceeds through an imine intermediate. The high reactivity of this intermediate can lead to the formation of secondary and tertiary amines as by-products, which can diminish the selectivity of the reaction. bme.hu The choice of catalyst, solvent, and reaction conditions is therefore critical to maximize the yield of the desired primary amine. researchgate.net Common catalysts for this transformation include transition metals such as Nickel, Cobalt, Palladium, and Rhodium. researchgate.netgoogle.com

Catalyst Design and Performance for Amination Reactions

The selective synthesis of primary amines from nitriles is a significant challenge, as side reactions often lead to the formation of secondary and tertiary amines. nih.gov Catalyst design plays a crucial role in controlling the selectivity of the hydrogenation reaction. Both the nature of the metallic catalyst and the support material are key factors influencing reaction rates and product distribution. bme.hu

Base metal catalysts, particularly those based on Nickel and Cobalt (e.g., Raney-type catalysts), are frequently used for nitrile hydrogenation. bme.huresearchgate.net Their performance can be enhanced by the addition of basic substances like sodium hydroxide or lithium hydroxide, which help to suppress the formation of secondary amines. researchgate.net Precious metal catalysts, such as Palladium and Rhodium, also exhibit high activity. nih.gov For instance, a polysilane/SiO₂-supported Palladium catalyst was found to be effective for the selective conversion of various nitriles to primary amines under continuous-flow conditions. nih.gov The design of nanostructured catalysts, such as carbon-coated nickel-based systems, has also shown high conversion rates and selectivity under relatively mild conditions. rsc.org

Table 1: Catalyst Systems for Selective Hydrogenation of Aliphatic Nitriles
CatalystSupportConditionsSelectivity to Primary AmineReference
NickelSilica80 °C, 30 bar H₂, Methanol, NaOHGood (79% for adiponitrile) bme.hu
CobaltSilica80 °C, 80 bar H₂, NH₃High (Selective for various nitriles) bme.hu
Raney Cobalt-130 °C, 400 psi H₂High (up to 90.3% for butyronitrile)-
PalladiumPolysilane/SiO₂60 °C, 50 kPa H₂ (Flow)Almost quantitative nih.gov
Rhodium-20-110 °C, 15-200 psig H₂, Basic substance, Two-phase solventHigh conversion and selectivity google.com

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into other important chemical moieties, notably carboxylic acids and amines. These transformations significantly expand the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group, yielding 4-hydroxyhexanoic acid. This reaction can be performed under either acidic or alkaline conditions. chemguide.co.uk

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org This one-step process directly produces the free carboxylic acid along with an ammonium salt as a byproduct. chemguide.co.uksavemyexams.com

Alkaline Hydrolysis : The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uklibretexts.org This method initially yields a salt of the carboxylic acid (a sodium carboxylate) and ammonia gas. libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the resulting solution must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

The choice between acidic and alkaline hydrolysis may depend on the presence of other functional groups in the molecule that could be sensitive to the reaction conditions. For molecules containing both ester and nitrile groups, enzymatic hydrolysis using nitrilases can offer a chemoselective route to the carboxylic acid without affecting the ester. nih.gov

Reduction to Amines

Beyond catalytic hydrogenation, the nitrile group can be reduced to a primary amine using chemical reducing agents. youtube.com This provides an alternative pathway to synthesize 5-aminohexan-2-ol from this compound. A powerful and commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. libretexts.org

Other borane-based reagents have also been developed for nitrile reduction. For example, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, reduces a wide variety of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is also a site of significant reactivity, allowing for transformations such as oxidation and esterification. chemguide.co.uklibretexts.org These reactions proceed independently of the nitrile group under appropriate conditions.

Oxidation to Ketones : As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, forming 4-oxohexanenitrile (B13115402). byjus.combyjus.com This transformation requires the use of an oxidizing agent. A variety of reagents are available for this purpose, ranging from chromium-based compounds to milder, more selective modern oxidants. chemistryviews.orgwikipedia.org Common reagents include chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) and pyridinium chlorochromate (PCC). libretexts.org Unlike primary alcohols, secondary alcohols are not susceptible to over-oxidation to carboxylic acids under typical conditions. byjus.combyjus.com

Table 2: Common Oxidizing Agents for Secondary Alcohols
ReagentCommon Name/AcronymTypical ConditionsReference
CrO₃/H₂SO₄/acetoneJones OxidationAcetone chemistryviews.org
Pyridinium ChlorochromatePCCDichloromethane (CH₂Cl₂) chemistryviews.orglibretexts.org
Sodium or Potassium Dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇)-Acidified with H₂SO₄ chemguide.co.uk
Dess–Martin PeriodinaneDMPDichloromethane (CH₂Cl₂) wikipedia.org
Dimethylsulfoxide (DMSO)/Oxalyl ChlorideSwern OxidationLow temperature, Triethylamine chemistryviews.org

Esterification : The hydroxyl group can react with a carboxylic acid or its derivative to form an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible. chemguide.co.uk For a higher yield, the alcohol can be reacted with more reactive acylating agents like acyl chlorides or acid anhydrides. youtube.com These reactions are generally faster, often occur at room temperature, and are not reversible, but they produce byproducts like hydrogen chloride gas. chemguide.co.ukyoutube.com

Other Reactions : Under strongly acidic conditions and heat, the secondary alcohol group could potentially undergo dehydration to form an alkene (hexenenitrile). libretexts.orglibretexts.org It can also be converted to an alkyl halide using hydrogen halides or reagents like thionyl chloride. libretexts.org

Esterification and Etherification

The secondary hydroxyl group of this compound can readily undergo esterification and etherification reactions, leading to the formation of corresponding esters and ethers. These reactions are fundamental in modifying the polarity and chemical properties of the molecule.

Esterification:

Esterification of this compound is typically achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible and the yield of the ester can be maximized by removing water as it is formed.

Alternatively, for a more rapid and often higher-yield reaction, an acyl chloride or acid anhydride can be used. These reactions are typically carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid or carboxylic acid byproduct.

A representative esterification reaction is the acetylation of this compound with acetic anhydride to form 4-acetoxyhexanenitrile.

Etherification:

Etherification of the hydroxyl group in this compound can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. The resulting alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

For instance, this compound can be converted to 4-methoxyhexanenitrile by treatment with sodium hydride followed by reaction with methyl iodide. The choice of the base and solvent is crucial for the success of this reaction, with polar aprotic solvents generally favoring the SN2 pathway.

Table 1: Representative Esterification and Etherification Reactions of this compound

Reaction TypeReagentCatalyst/BaseSolventProduct
EsterificationAcetic AnhydridePyridineDichloromethane4-Acetoxyhexanenitrile
EsterificationPropanoic AcidSulfuric AcidToluene4-Propanoyloxyhexanenitrile
EtherificationMethyl IodideSodium HydrideTetrahydrofuran4-Methoxyhexanenitrile
EtherificationEthyl BromidePotassium tert-butoxideDimethylformamide4-Ethoxyhexanenitrile
Oxidation Reactions

The secondary hydroxyl group of this compound is susceptible to oxidation, leading to the formation of a ketone. This transformation converts this compound into 4-oxohexanenitrile. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and selectivity.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium chlorochromate (PCC) and Jones reagent (chromic acid in acetone). However, due to the toxicity of chromium compounds, alternative methods are often preferred.

Milder and more environmentally friendly oxidizing agents include Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine) and Dess-Martin periodinane. These reagents operate under mild conditions and are compatible with a wide range of functional groups. Catalytic oxidation methods, employing a metal catalyst and a co-oxidant such as molecular oxygen or hydrogen peroxide, represent a greener approach to this transformation.

The oxidation of this compound is a key step in the synthesis of γ-keto nitriles, which are valuable intermediates in organic synthesis. The resulting 4-oxohexanenitrile possesses both a ketone and a nitrile functionality, making it a versatile building block for the synthesis of more complex molecules. thieme-connect.comresearchgate.net

Table 2: Oxidation of this compound to 4-Oxohexanenitrile

Oxidizing AgentReaction ConditionsSolventProduct
Pyridinium Chlorochromate (PCC)Room TemperatureDichloromethane4-Oxohexanenitrile
Jones Reagent (CrO₃, H₂SO₄)0 °C to Room TemperatureAcetone4-Oxohexanenitrile
Dess-Martin PeriodinaneRoom TemperatureDichloromethane4-Oxohexanenitrile
Swern Oxidation (DMSO, (COCl)₂, Et₃N)-78 °C to Room TemperatureDichloromethane4-Oxohexanenitrile

Strategic Utilization of 4 Hydroxyhexanenitrile As a Chiral Building Block

Precursor in Target-Oriented Organic Synthesis

Target-oriented synthesis (TOS) is a strategic approach in organic chemistry that focuses on the efficient and planned construction of a specific, often biologically active, molecule. nih.gov In this context, 4-hydroxyhexanenitrile serves as an effective precursor due to the distinct reactivity of its hydroxyl and nitrile functionalities. These groups act as versatile "handles" that can be chemically modified in a controlled manner to build the carbon skeleton and introduce the necessary functional groups of the target molecule.

The nitrile group, for instance, is a precursor to primary amines (via reduction) and carboxylic acids (via hydrolysis), both of which are fundamental functional groups in a vast array of pharmaceuticals and natural products. The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to form esters and ethers. This dual functionality allows chemists to devise synthetic routes where different parts of the this compound backbone can be elaborated sequentially to reach a complex final structure. Chiral δ-lactones, for example, which are important building blocks for natural products, can be synthesized from chiral δ-hydroxy esters, showcasing the utility of such hydroxy-functionalized precursors. nih.gov

Enabling Intermediate for Chiral Compounds

As an enabling intermediate, optically active this compound provides a foundational chiral scaffold upon which more complex stereochemistry can be built. The synthesis of enantiopure compounds can be approached in several ways, including the resolution of racemates or synthesis from prochiral substrates using a chiral catalyst. nih.gov this compound is often produced in its enantiomerically pure form through enzymatic kinetic resolution, where enzymes like lipases selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the two. nih.govnih.gov This method provides access to both enantiomers, which is highly valuable for structure-activity relationship studies in drug discovery.

The following table summarizes enzymatic methods used for the kinetic resolution of hydroxy-functionalized compounds, which is a key step in obtaining the enantiomerically pure this compound needed for asymmetric synthesis.

Table 1: Enzymatic Methods for Kinetic Resolution

Enzyme Reaction Type Substrate Type Result
Lipase (B570770) (e.g., from Candida antarctica, Pseudomonas species) Transesterification / Acetylation Racemic δ-hydroxy esters or primary/secondary alcohols Selective acylation of one enantiomer, allowing separation. nih.govnih.gov

The true power of chiral this compound lies in its ability to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis. The existing stereocenter at the C4 position influences the trajectory of incoming reagents, leading to the formation of new stereocenters with a predictable three-dimensional arrangement.

For example, the hydroxyl group can act as a directing group in reactions occurring at adjacent positions. By coordinating to a metal catalyst, it can lock the conformation of the molecule and force a reagent to attack from a specific face, thereby ensuring high diastereoselectivity. This control is fundamental for building up carbon skeletons where the relative stereochemistry between multiple stereocenters is critical for the final molecule's function. The reaction of homoallylic alcohols with aldehydes to create trisubstituted tetrahydropyrans with three new stereocenters is a prime example of how a hydroxyl group can enable the stereodefined construction of complex cyclic systems. nih.gov

The versatility of the functional groups is key to building diverse carbon skeletons, as outlined in the table below.

Table 2: Synthetic Versatility of this compound Functional Groups

Functional Group Potential Transformation Resulting Group Application in Skeleton Construction
Nitrile (-CN) Reduction (e.g., with H₂, Raney Ni or LiAlH₄) Primary Amine (-CH₂NH₂) Introduction of a basic, nucleophilic center.
Hydrolysis (acidic or basic) Carboxylic Acid (-COOH) Formation of amides, esters; chain extension.
Hydroxyl (-OH) Oxidation (e.g., with PCC, Swern) Ketone (=O) Introduction of an electrophilic center for C-C bond formation.
Esterification Ester (-OCOR) Protection of the hydroxyl group or introduction of new fragments.

By serving as a chiral scaffold, this compound provides a rigid and predictable conformational bias. When other chemical fragments are added, this pre-existing stereochemistry influences the formation of new chiral centers, even those that are several bonds away. This long-range stereochemical control is a hallmark of an effective chiral building block. The development of asymmetric synthesis methods is crucial for accessing enantiomerically enriched molecules that are of interest to the pharmaceutical industry. nih.govnih.gov The use of such chiral scaffolds is a powerful strategy to efficiently construct complex molecules with multiple stereocenters, avoiding the need for difficult purification steps to separate unwanted stereoisomers later in the synthesis.

Advanced Analytical Characterization in 4 Hydroxyhexanenitrile Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of 4-hydroxyhexanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the connectivity of the atoms in this compound can be mapped out. upi.edu

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on each carbon. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms. For instance, the proton on the carbon bearing the hydroxyl group (C4) would appear at a different chemical shift than the protons of the ethyl group (C5, C6) or the protons adjacent to the nitrile group (C2, C3). The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, quartets) reveal adjacent proton-proton coupling, confirming the arrangement of the carbon skeleton.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the this compound molecule producing a distinct signal. researchgate.net The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the hydroxyl group (-CHOH) would also show a specific shift, typically between 60-80 ppm, which is downfield compared to the other aliphatic carbons in the chain.

Table 1: Predicted NMR Data for this compound

Note: The following data are predicted values based on standard chemical shift ranges and serve as a reference. Actual experimental values may vary based on solvent and other conditions.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-C≡N-~120
-CH(OH)-~3.7 - 4.0~65 - 70
-CH₂-CN~2.5 - 2.7~25 - 30
-CH₂-CH(OH)-~1.7 - 1.9~35 - 40
-CH₂-CH₃~1.5 - 1.7~28 - 33
-CH₃~0.9 - 1.1~9 - 14

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of both the hydroxyl (-OH) and nitrile (-C≡N) groups. specac.com

A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The broadness of this peak is due to hydrogen bonding. Another significant peak, typically sharp and of medium intensity, would appear in the range of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. vscht.cz The presence of C-H bonds in the alkyl chain would be confirmed by stretching vibrations typically found just below 3000 cm⁻¹. youtube.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)
Nitrile (-C≡N)C≡N Stretch2200 - 2260 (Sharp)
Alkane (C-H)C-H Stretch2850 - 3000
Alcohol (C-O)C-O Stretch1050 - 1260

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound samples. torontech.com In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by injecting a sample and monitoring the eluent with a suitable detector, such as a UV or refractive index detector. A pure sample will ideally show a single, sharp peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage. rsc.org

For determining enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S) of this compound, leading to their separation. jiangnan.edu.cn By using an appropriate chiral column and mobile phase, two distinct peaks corresponding to each enantiomer can be resolved. The relative areas of these two peaks allow for the precise calculation of the enantiomeric excess (ee).

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds like this compound. preprints.org In GC, the sample is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. The purity is determined from the resulting chromatogram in a manner similar to HPLC. For complex samples, GC coupled with Mass Spectrometry (GC-MS) can provide both separation and structural identification of the main component and any impurities. springernature.comnih.gov

Similar to HPLC, chiral GC can be used for enantiomeric excess determination. This involves using a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification. unimi.it

Chiral Analysis Methods (e.g., Polarimetry)

Since the C4 carbon in this compound is a stereocenter, the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers. Chiral analysis is crucial for applications where stereochemistry is important. wikipedia.org

Polarimetry is a fundamental technique for the analysis of chiral compounds. nih.gov It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral substance. nih.gov Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration. A measurement of the observed rotation allows for the calculation of enantiomeric excess in a sample, provided the specific rotation of the pure enantiomer is known. sigmaaldrich.com

Biotechnological and Process Engineering Aspects

Microbial Whole-Cell Biotransformations

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to carry out desired chemical conversions. This approach is often cost-effective as it circumvents the need for enzyme purification. Both yeast and bacteria have been identified as potent biocatalysts for reactions relevant to 4-hydroxyhexanenitrile.

Yeast and Fungi as Biocatalysts (e.g., Pichia methanolica, Candida sp., Kluyveromyces sp.)

Yeast and fungi are well-established biocatalysts for the asymmetric reduction of carbonyl compounds to chiral alcohols. Notably, the yeast Pichia methanolica (SC 16116) has been successfully employed for the enantioselective reduction of 5-oxohexanenitrile (B84432) to produce (S)-5-hydroxyhexanenitrile, a compound structurally isomeric to this compound and serving a similar role as a chiral building block. researchgate.netnih.gov This biotransformation achieves high yields and excellent enantiomeric excess. researchgate.net

The reaction conditions for this process have been optimized, demonstrating the viability of using whole yeast cells for the synthesis of chiral hydroxy nitriles. The key findings are summarized in the table below.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
Pichia methanolica (SC 16116)5-Oxohexanenitrile(S)-5-Hydroxyhexanenitrile80-90>95

Table 1: Enantioselective reduction of 5-oxohexanenitrile using Pichia methanolica. researchgate.netnih.gov

While direct studies on Candida and Kluyveromyces species for this compound synthesis are not extensively documented, their known capabilities in nitrile metabolism suggest their potential. oup.comnih.gov Various species of Candida, for instance, possess nitrile-converting enzymes. oup.com Similarly, several nitrile-metabolizing yeasts, including species of Kluyveromyces, have been identified, although many utilize the nitrile hydratase-amidase system rather than a direct nitrilase pathway. nih.gov The exploration of these yeasts could unveil novel biocatalytic routes for this compound.

Bacterial Systems in Biocatalysis (e.g., Rhodococcus sp., Gluconobacter oxydans)

Bacterial systems, particularly those from the genus Rhodococcus, are renowned for their robust nitrile-metabolizing enzymes, such as nitrile hydratase and amidase. nih.gov These enzymes are crucial in the biotransformation of a wide array of nitriles into corresponding amides or carboxylic acids. nih.gov While specific applications of Rhodococcus species for this compound are not detailed in current literature, their broad substrate specificity makes them promising candidates for future investigations. nih.govresearchgate.net The nitrile hydratase from Rhodococcus species, for instance, has been extensively characterized and utilized for the industrial production of amides. researchgate.netnih.gov

Gluconobacter oxydans is another bacterium with significant potential in industrial biocatalysis, primarily known for its powerful dehydrogenases that carry out incomplete oxidation of various substrates. nih.gov While its primary applications have been in the production of compounds like L-sorbose and dihydroxyacetone, its metabolic versatility suggests it could be engineered or adapted for transformations involving hydroxy nitriles. nih.govnih.gov

Enzyme Engineering and Optimization for this compound Synthesis/Transformation

To enhance the efficiency and selectivity of biocatalytic processes for this compound, enzyme engineering and optimization strategies are employed. These techniques aim to improve the performance of naturally occurring enzymes or to create novel biocatalysts with desired properties.

Directed Evolution and Mutagenesis for Enhanced Activity and Selectivity

Directed evolution and site-directed mutagenesis are powerful tools for tailoring enzymes to specific industrial applications. researchgate.net These techniques can be used to improve an enzyme's activity, stability, and enantioselectivity towards a particular substrate. researchgate.net In the context of this compound, hydroxynitrile lyases (HNLs) are a key enzyme class of interest. HNLs catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, a direct route to chiral cyanohydrins. ebi.ac.uk

Through techniques like site-directed mutagenesis, researchers can modify the active site of an HNL to enhance its performance for the synthesis of specific cyanohydrins. nih.govresearchgate.net For example, the crystal structure of an HNL can be used to identify key amino acid residues that, when mutated, can lead to improved catalytic activity and enantioselectivity for hydrocyanation reactions. nih.govresearchgate.net While specific studies on engineering HNLs for this compound are not yet prevalent, the principles demonstrated with other substituted cyanohydrins pave the way for such developments. nih.goviucr.org

Engineering StrategyTarget Enzyme ClassPotential Improvement for this compound Synthesis
Directed EvolutionNitrilase / HydrataseEnhanced activity, stability, and enantioselectivity.
Site-Directed MutagenesisHydroxynitrile LyaseImproved catalytic efficiency and stereoselectivity for the synthesis of chiral cyanohydrins.

Table 2: Enzyme engineering strategies applicable to this compound synthesis.

Immobilization Techniques for Biocatalyst Reusability

The reusability of biocatalysts is a critical factor for the economic viability of industrial biotransformations. Immobilization, the process of confining enzymes or whole cells to a solid support, is a widely used strategy to achieve this. nih.govnih.gov Immobilized biocatalysts can be easily separated from the reaction mixture and reused for multiple cycles, significantly reducing production costs. nih.govnih.gov

For yeast-based biotransformations, such as the one using Pichia methanolica for chiral alcohol production, various immobilization methods have been explored. frontiersin.orgfao.org The calcium alginate gel-entrapping method is a popular choice due to its simplicity, stability, and the high enzymatic activity retained by the immobilized cells. fao.org

In the case of bacterial systems like Rhodococcus, whole cells have been successfully immobilized in alginate beads for the biotransformation of nitriles. nih.gov This approach not only allows for the reuse of the biocatalyst for several reaction cycles but can also enhance the stability of the enzymes. nih.gov

Immobilization MethodBiocatalyst TypeAdvantages
Calcium Alginate Gel EntrapmentYeast (e.g., Pichia) / Bacteria (e.g., Rhodococcus)Simple preparation, good stability, high retained activity, allows for easy separation and reuse.
Adsorption on a Support SurfaceYeast / BacteriaLow cost of materials, simple process.

Table 3: Common immobilization techniques for biocatalyst reusability.

Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry is a modern approach to chemical synthesis that offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govsemanticscholar.org This technology is particularly well-suited for the synthesis of chiral active pharmaceutical ingredients and their intermediates, such as this compound. nih.gov

The use of continuous flow reactors can lead to significant process intensification, meaning a reduction in equipment size and an increase in productivity. For biocatalytic reactions, continuous flow systems can be designed with immobilized enzymes packed into a column, allowing for a continuous feed of substrate and collection of the product. This setup facilitates catalyst recycling and can lead to higher space-time yields.

While specific continuous flow processes for this compound are still in development, the successful application of this technology to the synthesis of other chiral nitriles and hydroxy compounds demonstrates its immense potential. nih.govnih.govuq.edu.au The integration of biocatalysis with continuous flow technology represents a promising avenue for the efficient and sustainable production of this compound.

Advantages of Flow Reactors in Hydroxynitrile Synthesis

The transition from traditional batch reactors to continuous flow systems represents a significant leap in the synthesis of hydroxynitriles, including this compound. Flow reactors offer numerous advantages that address the challenges often encountered in batch processing, such as handling hazardous reagents, managing reaction heat, and achieving consistent product quality. issuu.comeuropa.eu

Key benefits of employing flow reactors in hydroxynitrile synthesis include:

Enhanced Safety : Flow reactors inherently limit the volume of hazardous materials present at any given moment. europa.eu This is particularly crucial in hydroxynitrile synthesis, which may involve cyanide sources or highly exothermic reactions. The small reactor volume and continuous processing minimize the risks associated with potential runaway reactions. europa.eu

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors facilitates rapid and efficient heat dissipation. europa.euresearchgate.net This precise temperature control is vital for preventing side reactions and decomposition of thermally sensitive hydroxynitriles, leading to higher product purity and yield. mt.com Efficient mixing also ensures a homogeneous reaction environment, accelerating reaction rates. researchgate.netflinders.edu.au

Improved Process Control and Reproducibility : Key reaction parameters like temperature, pressure, residence time, and stoichiometry are controlled with high precision in flow systems. issuu.commt.com This level of control leads to greater consistency between runs and allows for the rapid optimization of reaction conditions, which is far more cumbersome in batch processes. mt.com

Scalability and Automation : Scaling up production in flow chemistry is often achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. issuu.comflinders.edu.au These systems can also be easily automated for improved efficiency and reproducibility. issuu.com

Access to Novel Reaction Conditions : Flow reactors can operate safely at higher temperatures and pressures than conventional batch equipment. mt.com This capability allows reactions to be performed under supercritical conditions or enables the use of solvents above their normal boiling points, potentially accelerating reaction times significantly. nih.gov

The following table summarizes a comparison of key parameters for the synthesis of a representative hydroxynitrile, mandelonitrile, in both batch and continuous flow systems, illustrating the advantages of the latter.

Table 1: Comparison of Batch vs. Flow Synthesis for Mandelonitrile

Parameter Batch System Continuous Flow System Reference
Reaction Time 24 hours < 1 hour (residence time) mdpi.com
Safety Profile Higher risk due to large reagent volumes Enhanced safety with small volumes issuu.comeuropa.eu
Heat Transfer Limited, potential for hotspots Excellent, precise temperature control europa.euresearchgate.net
Process Control Moderate High precision and automation issuu.commt.com
Scalability Complex, requires reactor redesign Simpler, via extended run time or numbering-up issuu.com
Productivity (Space-Time-Yield) Lower Significantly higher (e.g., 65 times greater) mdpi.com

Integrated Reaction-Extraction Systems in Flow Chemistry

A significant advancement in flow chemistry is the ability to telescope multiple synthetic and purification steps into a single, continuous process. umontreal.cathieme-connect.de Integrated reaction-extraction systems are a prime example of this approach, where the chemical reaction and subsequent product separation are combined within the same flow setup. flinders.edu.au This integration eliminates the need for manual workup procedures between steps, saving time, reducing solvent waste, and minimizing potential exposure to hazardous intermediates. ru.nl

In the context of hydroxynitrile synthesis, particularly chemoenzymatic processes that occur in an aqueous phase, the product often needs to be extracted into an organic solvent for subsequent reactions or purification. ru.nl An integrated flow system can achieve this seamlessly. For instance, a two-step cascade for producing protected cyanohydrins has been successfully demonstrated in a continuous flow process. ru.nl In this system:

An aqueous chemoenzymatic reaction forms the cyanohydrin.

The aqueous stream is then merged with an organic solvent stream.

The combined stream passes through a membrane-based phase separation module, which continuously separates the aqueous and organic phases. ru.nl

The organic phase, now containing the cyanohydrin product, flows directly into a second reactor for the subsequent protection step. ru.nl

Table 2: Benefits of Integrated Reaction-Extraction in Hydroxynitrile Flow Synthesis

Feature Benefit Reference
Telescoped Steps Eliminates manual workup and intermediate isolation, saving time and resources. thieme-connect.deru.nl
In-line Separation Enables continuous purification and solvent switching between reaction steps. flinders.edu.auumontreal.ca
Reduced Waste More efficient use of solvents and reagents compared to batch extraction. issuu.com
Improved Yield Minimizes product degradation by immediately removing it from the reaction environment. ru.nl
Process Automation Allows for a fully automated, end-to-end synthesis and purification process. nih.gov

Environmental and Sustainability Considerations in 4 Hydroxyhexanenitrile Chemistry

Biodegradation and Environmental Fate Studies

Information regarding the specific biodegradation pathways and environmental fate of 4-Hydroxyhexanenitrile is not extensively documented in publicly available scientific literature. The environmental persistence, bioaccumulation potential, and ecotoxicity of this compound would be key areas for future research to fully understand its environmental footprint.

In the absence of direct studies on this compound, general principles of environmental chemistry can be applied to hypothesize its likely behavior. The presence of a hydroxyl (-OH) and a nitrile (-CN) group suggests potential for both biotic and abiotic degradation processes. The hydroxyl group may facilitate enzymatic reactions by microorganisms, potentially leading to oxidation and cleavage of the molecule. The nitrile group can, in some cases, be hydrolyzed to a carboxylic acid, a common step in the biodegradation of nitriles.

However, without empirical data, the rate and extent of these potential degradation pathways remain unknown. Factors such as the microbial populations present in a given environment, temperature, pH, and the presence of other organic matter would all influence the environmental persistence of this compound.

Table 1: Hypothetical Biodegradation Intermediates of this compound

Potential Intermediate Formation Pathway
4-Oxohexanenitrile (B13115402)Oxidation of the hydroxyl group
4-Hydroxyhexanoic acidHydrolysis of the nitrile group
Adipic acidFurther oxidation following nitrile hydrolysis and chain cleavage

Note: This table is illustrative and based on general metabolic pathways for similar functional groups. Specific studies on this compound are required for verification.

Green Chemistry Principles in this compound Production and Utilization

The application of green chemistry principles is essential for minimizing the environmental impact of chemical production and use. solubilityofthings.comnih.govpaperpublications.orgresearchgate.netrroij.com For this compound, these principles can guide the development of more sustainable synthetic routes and applications.

Key Green Chemistry Principles Applicable to this compound:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a core principle. solubilityofthings.comnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of this compound would reduce reliance on petrochemicals. solubilityofthings.com

Catalysis: The use of catalytic reagents in place of stoichiometric ones can increase efficiency and reduce waste. nih.govpaperpublications.org

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. solubilityofthings.comnih.govpaperpublications.org

Currently, specific research on the "green" synthesis of this compound is limited. However, general advancements in biocatalysis and the use of renewable feedstocks in the chemical industry could pave the way for more sustainable production methods for this compound. For instance, the enzymatic conversion of precursors derived from biomass could offer a greener alternative to traditional chemical syntheses.

Table 2: Comparison of Potential Synthetic Approaches for this compound based on Green Chemistry Principles

Principle Traditional Synthesis (Hypothetical) Potential Green Synthesis
Feedstock Petroleum-basedBio-based (e.g., from carbohydrates)
Reagents Stoichiometric, potentially hazardous reagentsCatalytic, enzymatic
Solvents Volatile organic compoundsWater, supercritical fluids, or solvent-free conditions
Energy Use High temperature and pressureMilder reaction conditions (ambient temperature and pressure)
Waste Generation Higher amount of byproductsMinimized waste, biodegradable byproducts

Further research and development are necessary to establish and optimize green synthetic routes for this compound and to thoroughly evaluate its environmental fate.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 4-hydroxyhexanenitrile and related hydroxynitriles is undergoing a transformation driven by the development of sophisticated catalytic systems. The primary goals are to enhance reaction efficiency, improve selectivity (particularly enantioselectivity for chiral centers), and operate under milder, more sustainable conditions.

A key area of innovation is the use of biocatalysts, specifically hydroxynitrile lyases (HNLs). These enzymes excel at catalyzing the asymmetric addition of cyanide to aldehydes, a crucial step in producing chiral cyanohydrins like this compound with high optical purity. acs.orgresearchgate.nettudelft.nl HNLs offer remarkable enantioselectivity, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer, which is critical for applications in pharmaceuticals and agrochemicals. acs.orgtudelft.nl Researchers are actively discovering and engineering new HNLs from various natural sources to broaden the substrate scope and improve stability under industrial process conditions. acs.org The immobilization of these enzymes is a further advancement, enabling their use in continuous flow reactors, which improves operational stability and facilitates catalyst recycling. researchgate.nettudelft.nl

Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also emerging as a powerful approach. These multi-step, one-pot processes can create complex molecules from simple precursors with high stereoselectivity. nih.gov For instance, a sequence could involve an enzymatic step to set a chiral center followed by chemical catalysis to modify another part of the molecule. This synergy allows for synthetic routes that are more efficient and generate less waste than traditional multi-step syntheses.

Beyond enzymatic methods, research into novel metal-based catalysts continues to yield promising results. For example, bimetallic catalysts have been shown to be effective in the catalytic amination of similar molecules like 6-hydroxyhexanenitrile, converting it into valuable industrial precursors such as adiponitrile. acs.org Such research highlights the potential for developing specialized catalysts for further transformations of the this compound molecule itself.

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries

The true value of this compound as a building block lies in the reactivity of its two distinct functional groups: the secondary hydroxyl (-OH) group and the nitrile (-CN) group. Each serves as a versatile handle for a wide array of chemical transformations, making it an ideal scaffold for generating diverse chemical libraries for drug discovery and materials science.

The secondary hydroxyl group behaves like a typical alcohol, making it amenable to a range of standard derivatization reactions. chemguide.co.uklibretexts.org It can be readily converted into esters through reactions with acyl chlorides (such as benzoyl chloride) or anhydrides. nih.govlibretexts.org Another strategy involves reaction with isocyanates to form carbamates. These modifications can introduce a variety of substituents, altering the molecule's physical and biological properties. Furthermore, specialized reagents can be used to introduce tags that facilitate analysis or confer specific functions, such as fluorophores for imaging or charged groups for enhanced detection in mass spectrometry. nih.gov

The nitrile group is a cornerstone of synthetic organic chemistry due to its rich and diverse reactivity. nih.gov It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or more gently, an amide intermediate. libretexts.orglibretexts.org A particularly valuable transformation is the reduction of the nitrile to a primary amine, typically achieved using powerful reducing agents like lithium aluminum hydride. libretexts.orglibretexts.org This conversion opens up an entirely new set of derivatization possibilities based on amine chemistry. Additionally, the carbon-nitrogen triple bond of the nitrile can participate in various cycloaddition reactions, serving as a gateway to the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govresearchgate.net

The orthogonal nature of these two functional groups allows for selective manipulation, enabling the systematic construction of a library of compounds with varied functionalities and stereochemistries, all originating from the this compound core.

Integration into Advanced Synthetic Platforms and Automated Systems

The translation of novel catalytic syntheses and derivatization strategies into high-throughput and automated platforms represents a major frontier in modern chemistry. The goal is to accelerate the discovery and optimization of molecules with desired properties by moving away from traditional batch-wise operations.

Flow chemistry is a key enabling technology for this transition. Continuous flow processes, where reagents are mixed and reacted in a continuously flowing stream through a network of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This precise control often leads to higher yields, better selectivity, and improved safety, especially when handling hazardous reagents. rsc.org The synthesis of nitriles and their derivatives is well-suited to flow chemistry, and immobilized catalysts, such as the HNLs mentioned previously, can be packed into columns to create highly efficient and reusable reactor systems. researchgate.net

Building on flow chemistry, fully autonomous synthesis platforms are being developed that integrate robotics with data-driven algorithms. nih.gov These systems can manage the entire workflow, from planning the synthetic route to executing the reactions, purifying the products, and analyzing the results. nih.gov Modular hardware, including liquid handling robots, computer-controlled reactors, and automated purification units (like HPLC), can be configured to perform complex, multi-step syntheses and create libraries of derivatives. nih.gov The synthesis and subsequent derivatization of this compound could be readily adapted to such a platform. An automated system could, for example, perform the initial HNL-catalyzed synthesis in a flow reactor, then direct the purified product into an array of parallel reactors for derivatization, enabling the rapid production and screening of hundreds of unique compounds.

Q & A

How can researchers optimize the synthesis of 4-Hydroxyhexanenitrile to improve yield and purity?

Level : Basic
Methodological Answer :
To optimize synthesis, consider reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using anhydrous conditions and controlled stoichiometry minimizes side reactions. Purification techniques like vacuum distillation or column chromatography (using silica gel with a gradient elution system) can enhance purity . Monitor intermediate steps via thin-layer chromatography (TLC) to track reaction progress. Yield improvements may involve replacing traditional heating with microwave-assisted synthesis to reduce reaction time and energy consumption.

What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Level : Basic
Methodological Answer :
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm hydroxyl (-OH) and nitrile (-CN) functional groups.
  • FT-IR Spectroscopy : Detect characteristic peaks for O-H (~3200–3600 cm1^{-1}) and C≡N (~2200–2260 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C6_6H11 _{11 }NO, MW 125.16 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are synthesized .

How can conflicting data regarding the environmental degradation pathways of this compound be resolved?

Level : Advanced
Methodological Answer :
Contradictions in degradation studies often arise from variable experimental conditions (pH, light exposure, microbial activity). To resolve discrepancies:

  • Design controlled experiments isolating individual factors (e.g., UV irradiation vs. microbial consortia).
  • Use isotopically labeled 13C^{13}C-4-Hydroxyhexanenitrile to track degradation products via LC-MS.
  • Apply multivariate statistical analysis (e.g., PCA) to identify dominant variables influencing degradation rates .

What computational methods are suitable for modeling the reactivity of this compound in various solvents?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy changes for reactions in polar (e.g., water) vs. nonpolar solvents (e.g., hexane).
  • Molecular Dynamics (MD) Simulations : Study solvation effects and hydrogen-bonding interactions.
  • Solvent-Accessible Surface Area (SASA) Analysis : Predict solubility and aggregation behavior.
    Validate models with experimental data (e.g., partition coefficients) and cross-reference databases like PubChem for physicochemical properties .

What safety protocols should be implemented when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact. For inhalation, move to fresh air and seek medical attention.
  • Waste Disposal : Neutralize nitrile groups with oxidizing agents (e.g., hypochlorite) before disposal .

How can researchers design experiments to assess the cytotoxicity of this compound derivatives?

Level : Advanced
Methodological Answer :

  • Cell Culture Assays : Use human cell lines (e.g., HepG2 for liver toxicity) and expose to derivative concentrations (0.1–100 µM).
  • MTT/PrestoBlue Assays : Quantify cell viability via mitochondrial activity.
  • ROS Detection : Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
  • Dose-Response Analysis : Calculate IC50_{50} values and compare to structural analogs. Ensure ethical compliance with institutional biosafety protocols .

What statistical approaches are recommended for analyzing variability in spectroscopic data of this compound?

Level : Advanced
Methodological Answer :

  • ANOVA : Compare variability across multiple experimental batches.
  • Principal Component Analysis (PCA) : Identify outliers in spectral datasets (e.g., NMR chemical shifts).
  • Bland-Altman Plots : Assess agreement between different analytical instruments.
  • Error Propagation Models : Quantify uncertainties from instrument precision limits (e.g., ±0.01 ppm for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.